

Basic Properties and Solubility of NVS-PAK1-1

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Compound Focus: NVS-PAK1-1

CAS No.: 1783816-74-9

Cat. No.: S537873

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NVS-PAK1-1 is a potent and selective allosteric inhibitor of p21-activated kinase 1 (PAK1), with an IC₅₀ of 5 nM. It exhibits high selectivity, being over 50-fold more active against PAK1 than PAK2 and showing minimal activity against a broad panel of other kinases [1] [2].

The table below summarizes its fundamental chemical properties and solubility data from various suppliers for your reference.

Property	Value / Description
CAS Number	1783816-74-9 [1] [3] [4]
Molecular Formula	C ₂₃ H ₂₅ ClF ₃ N ₅ O [1] [3] [4]
Molecular Weight	479.93 g/mol [1] [3] [4]
Purity	>98% [1] [4] [5]
Solubility in DMSO	~100 mg/mL (208.36 mM) [3]. Other suppliers report 30-96 mg/mL [5] [6].
Solubility in Ethanol	Up to 100 mM [1] or 96 mg/mL [6].
Solubility in Water	Insoluble [6].
Storage Conditions	-20°C, as a lyophilized powder or in solvent [1] [3] [4].

Stock Solution Preparation and In Vitro Formulations

Preparation of Concentrated Stock Solutions

For most *in vitro* applications, prepare a concentrated stock solution in DMSO.

- Take the vial of **NVS-PAK1-1** and allow it to warm to room temperature before opening.
- Calculate the mass of powder or the volume of solvent needed to achieve your desired concentration (e.g., 10-100 mM in DMSO).
- Add the appropriate volume of pure, anhydrous DMSO to the vial. Gently vortex or sonicate the mixture to ensure complete dissolution and to obtain a clear solution [3] [6].

Preparation of Working Solutions for Cell-Based Assays

Directly adding high concentrations of DMSO to cell cultures is toxic. Therefore, the concentrated DMSO stock must be diluted into an aqueous solvent system. Below are two validated protocols for preparing working solutions.

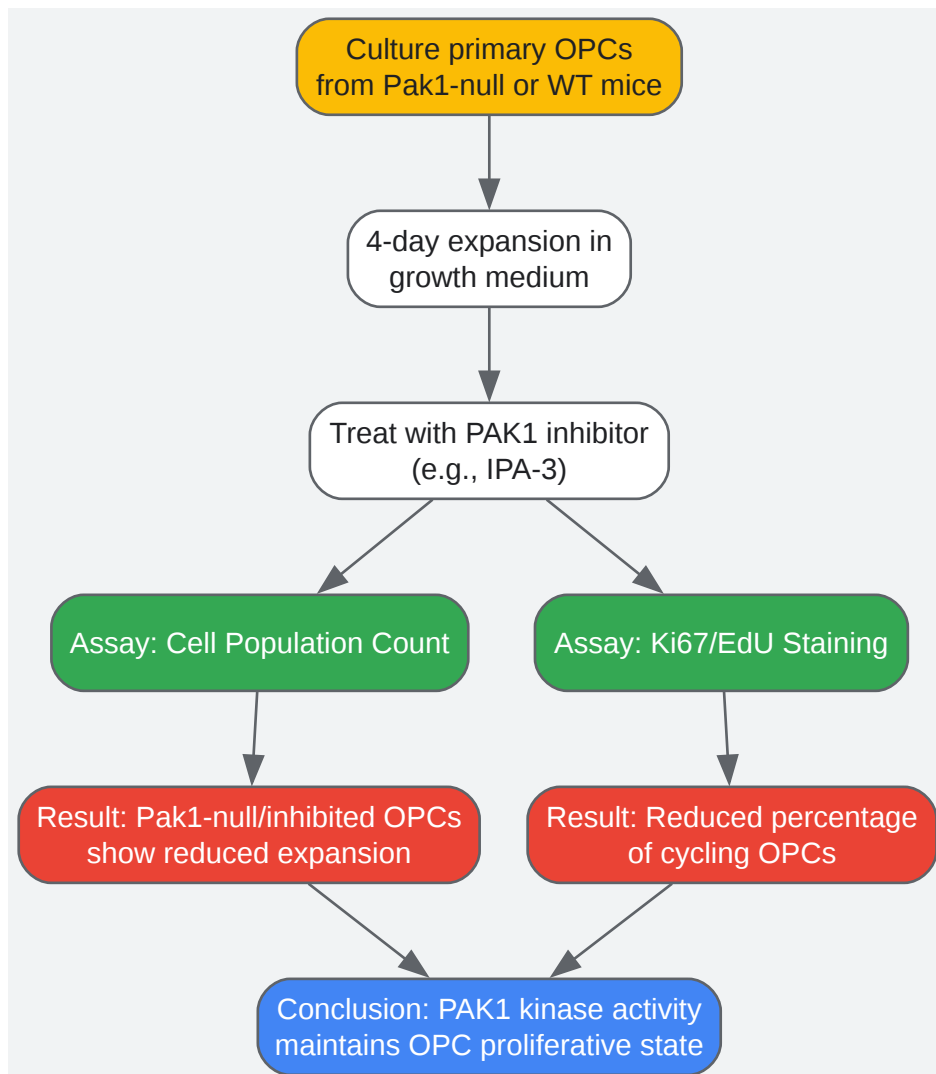
- **Protocol 1: Aqueous Solution with Surfactant** This method yields a clear solution suitable for most cell culture applications [3].
 - **Final Composition:** 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline [3].
 - **Procedure:**
 - Add 100 μL of DMSO stock solution (e.g., 25 mg/mL) to 400 μL of PEG300 and mix evenly.
 - Add 50 μL of Tween-80 to the mixture and mix evenly.
 - Add 450 μL of Saline (0.9% sodium chloride in ddH₂O) to adjust the volume to 1 mL [3].
 - This protocol can achieve a working concentration of $\geq 2.5 \text{ mg/mL}$ (**5.21 mM**) [3].
- **Protocol 2: Oil-Based Suspension** This protocol is recommended for long-term *in vivo* administration exceeding half a month [3].
 - **Final Composition:** 10% DMSO, 90% Corn Oil [3].
 - **Procedure:**
 - Add 100 μL of DMSO stock solution (e.g., 25 mg/mL) to 900 μL of Corn oil and mix evenly [3].
 - This protocol yields a clear solution of $\geq 2.5 \text{ mg/mL}$ [3].

Application in Cellular Assays

NVS-PAK1-1 functions as a potent allosteric inhibitor that potently inhibits PAK1 autophosphorylation in cells [1] [2].

- **For selective PAK1 inhibition:** Use at a concentration of **0.25 μM** [2].
- **For combined PAK1/2 inhibition:** Use at a concentration of **2.5 μM** [2].

In research, treating OPCs (oligodendrocyte progenitor cells) with the PAK1 inhibitor **IPA-3** (a tool compound with a similar mechanism) significantly reduced the percentage of Ki67+ cycling OPCs and EdU+ S-phase OPCs, demonstrating PAK1's role in maintaining OPC proliferation [7]. The following diagram illustrates the experimental workflow and key findings from this study.



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Critical Notes for Researchers

- **Metabolic Instability:** Be aware that **NVS-PAK1-1** shows relatively poor stability in rat liver microsomes (half-life of ~3.5 minutes), which may limit its utility for *in vivo* studies [3] [5].
- **Use of Negative Control:** For rigorous experimental design, it is highly recommended to use the inactive control compound **NVS-PAK1-C**, which is available from several suppliers [4] [2] [8]. This helps confirm that observed effects are due to PAK1 inhibition and not off-target activities.
- **Solubility Verification:** If you encounter precipitation in your working solutions, briefly warm the solution or use a bath sonicator to aid dissolution [3].

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